molecular formula C24H26N4O4 B2606409 5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one CAS No. 942004-64-0

5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2606409
CAS No.: 942004-64-0
M. Wt: 434.496
InChI Key: YHYUQODMRQKJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone derivative featuring a methoxy group at position 5, a 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety at position 6, and an ortho-tolyl (2-methylphenyl) substituent at position 2. Its molecular formula is C₂₅H₂₆N₄O₄, with a molecular weight of 446.50 g/mol. Pyridazinones are known for diverse pharmacological activities, including CNS modulation and enzyme inhibition .

Properties

IUPAC Name

5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17-6-4-5-7-20(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)18-8-10-19(31-2)11-9-18/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYUQODMRQKJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl and piperazine moieties. Common reagents and conditions include:

    Starting Materials: Pyridazine derivatives, methoxyphenyl compounds, piperazine.

    Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol.

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include:

    Scaling Up: Using larger reactors and more efficient purification techniques.

    Automation: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous testing to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

“5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of specific functional groups using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, catalysts like palladium or copper, specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction could produce simpler, less oxidized compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate biological pathways.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Table 1: Key Structural Differences Among Pyridazinone Derivatives
Compound Name Substituents at Pyridazinone Core Piperazine Modification Aryl Group at Position 2 Molecular Formula Reference
Target Compound 5-OCH₃, 6-(4-(4-OCH₃Ph)piperazine-1-carbonyl) 4-Methoxyphenyl-linked carbonyl o-Tolyl (2-methylphenyl) C₂₅H₂₆N₄O₄
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () 3-Cl, 6-piperazine 2-Fluorophenyl None C₁₄H₁₃ClFN₃
5-Acetyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one () 5-Acetyl, 4-aminoethyl-piperazine 2-Methoxyphenyl Methyl C₂₇H₃₀N₆O₃
2-Benzyl-6-chloro-4-(4-methoxyphenyl)pyridazin-3(2H)-one () 6-Cl, 4-(4-OCH₃Ph) None Benzyl C₁₈H₁₅ClN₂O₂
Key Observations:

Piperazine Modifications : The target compound’s 4-methoxyphenylpiperazine-1-carbonyl group distinguishes it from analogs with simpler piperazine substitutions (e.g., 2-fluorophenyl in or 2-methoxyphenyl in ). The carbonyl linker may enhance rigidity and receptor-binding specificity .

Ortho-Tolyl vs.

Electronic Effects : Methoxy groups in the target compound (positions 5 and 4′) are electron-donating, which could improve solubility and π-π stacking interactions relative to halogenated analogs (e.g., 3-chloro in ) .

Key Observations:
  • The target compound’s synthesis likely parallels methods in and , leveraging nucleophilic aromatic substitution (SNAr) for piperazine attachment and hydrolysis for carbonyl group formation .
  • The absence of a chlorine atom at position 3 (unlike derivatives) may require milder conditions to avoid over-substitution .

Pharmacological Implications (Inferred from Analogs)

While specific biological data for the target compound are unavailable, insights can be drawn from analogs:

  • Piperazine-Carbonyl Linkers : Compounds with piperazine-carbonyl groups (e.g., ) often exhibit enhanced blood-brain barrier penetration due to balanced lipophilicity and hydrogen-bonding capacity .
  • Methoxy vs. Halo Substituents : Methoxy groups (as in the target compound) may reduce toxicity compared to halogenated derivatives (e.g., 2-fluorophenyl in ), which are associated with metabolic instability .
  • Ortho-Tolyl Group : Steric effects from the ortho-methyl group could limit off-target interactions, a feature observed in selective kinase inhibitors .

Biological Activity

5-Methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone class. This compound has garnered attention in medicinal chemistry due to its potential neuroactive properties and its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O4C_{24}H_{26}N_{4}O_{4}, with a molecular weight of 434.5 g/mol. Its structure features a pyridazinone core, which is characterized by a bicyclic arrangement containing nitrogen atoms that contribute to its biological activity. The presence of methoxy groups and a piperazine moiety enhances its pharmacological potential, making it a subject of interest for therapeutic applications.

PropertyValue
Molecular FormulaC24H26N4O4C_{24}H_{26}N_{4}O_{4}
Molecular Weight434.5 g/mol
Chemical StructurePyridazinone derivative

Neuroactive Properties

Research indicates that this compound exhibits significant neuroactive properties. It has been studied for its potential as a lead compound in the treatment of neurological disorders such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) is particularly noteworthy, as this enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes .

Mechanism of Action:

  • Acetylcholinesterase Inhibition: The compound has shown promising results in virtual screening studies, indicating that it effectively binds to AChE, thereby increasing acetylcholine levels in synaptic clefts.
  • Receptor Interaction: Interaction studies suggest that this compound may also bind to serotonin and dopamine receptors, which could elucidate its potential as an antidepressant or anxiolytic agent.

Analgesic and Anti-inflammatory Effects

In addition to its neuroactive properties, this compound has demonstrated analgesic and anti-inflammatory activities. Its structural features allow it to modulate pain pathways effectively, making it a candidate for pain management therapies.

In Vitro Studies

In vitro studies have highlighted the compound's binding affinity to various receptors:

  • Docking Studies: These studies have shown that derivatives of pyridazinones can effectively inhibit AChE activity, which is crucial for developing treatments for cognitive impairments associated with Alzheimer's disease .
  • Serotonin Receptor Binding: Research has indicated that the compound may interact with serotonin receptors, suggesting potential benefits in treating mood disorders.

In Vivo Studies

Preliminary animal studies have indicated that this compound can significantly prolong survival times in models subjected to acute cerebral ischemia, demonstrating its neuroprotective effects .

Q & A

Q. What are the validated synthetic routes for constructing the pyridazinone core in this compound?

The pyridazinone scaffold can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with enones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux, followed by cyclization . Alternative approaches include using phosphorous oxychloride as a cyclizing agent for intermediates like substituted benzoic acid hydrazides . Key parameters include solvent choice (ethanol, methanol) and temperature control (78–120°C), which influence reaction efficiency and by-product formation .

Q. How can the piperazine-carbonyl moiety be introduced into the pyridazinone structure?

The piperazine-carbonyl group is typically introduced via nucleophilic acyl substitution. Piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazine) react with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under anhydrous conditions. For example, coupling with 1-(4-methoxyphenyl)piperazine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF achieves high yields. Purity can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and piperazine (N-H, ~3300 cm⁻¹) groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and piperazine protons (δ 2.5–3.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~165–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved during formulation studies?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphic forms and dynamic vapor sorption (DVS) to assess hygroscopicity. For formulation, employ co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80) to enhance aqueous solubility .

Q. What strategies mitigate decomposition during long-term stability studies?

Decomposition pathways (e.g., hydrolysis of the pyridazinone ring or piperazine oxidation) can be minimized by:

  • Storage : Under nitrogen at –20°C in amber vials to prevent photodegradation .
  • Stabilizers : Adding antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer solutions .
  • Analytical monitoring : HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) tracks degradation products .

Q. How can computational modeling guide SAR studies for this compound’s bioactivity?

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase II). The 4-methoxyphenylpiperazine group may occupy hydrophobic pockets, while the pyridazinone core hydrogen-bonds with catalytic residues .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to optimize potency .

Methodological Considerations

Q. How to address low yields in the final coupling step?

Low yields (<50%) often result from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 min at 100°C vs. 24 h conventional) .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for piperazine amines) .

Q. What chromatographic methods resolve co-eluting impurities?

  • HPLC : Use gradient elution (e.g., 10–90% acetonitrile in water over 30 min) with a phenyl-hexyl column for better separation of aromatic by-products .
  • Prep-TLC : Silica gel GF254 plates with chloroform/methanol (9:1) isolates milligram-scale impurities for structural analysis .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s fluorescence properties?

Fluorescence variability may stem from solvent polarity or pH-dependent tautomerism. Characterize emission spectra in buffered solutions (pH 4–10) and compare with DFT-calculated excited-state geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.